The Tenofovir Disoproxil Fumarate Dimer is a chemical compound identified as an impurity during the synthesis of Tenofovir Disoproxil Fumarate []. This dimer is classified as an organic compound and plays a crucial role in the quality control of Tenofovir Disoproxil Fumarate production. By understanding its formation and properties, researchers and manufacturers can develop strategies to minimize its presence and ensure the purity of the active pharmaceutical ingredient.
Tenofovir Disoproxil Dimer is a compound derived from the antiviral medication Tenofovir Disoproxil Fumarate, which is primarily used in the treatment of Human Immunodeficiency Virus and Hepatitis B Virus infections. The dimer is an impurity that can form during the synthesis or degradation of Tenofovir Disoproxil, particularly under conditions of moisture and heat. Understanding this compound is crucial for improving the purity and efficacy of Tenofovir formulations.
Tenofovir Disoproxil Dimer originates from the hydrolysis of Tenofovir Disoproxil Fumarate, where moisture leads to the formation of formaldehyde, which then reacts with the active ingredient to create the dimer impurity. This process has been documented in studies that analyze the stability and degradation pathways of Tenofovir compounds .
The synthesis of Tenofovir Disoproxil Dimer typically involves a two-step process:
The synthesis requires careful control of temperature and reaction times:
The molecular formula for Tenofovir Disoproxil Dimer can be represented as , indicating its complex structure derived from two Tenofovir molecules linked through a formaldehyde bridge.
The primary reaction leading to the formation of Tenofovir Disoproxil Dimer involves:
This reaction pathway highlights how environmental factors such as humidity and temperature can significantly influence the stability and purity of pharmaceutical compounds .
The mechanism by which Tenofovir Disoproxil Dimer forms includes:
This process not only affects the purity but also potentially alters the pharmacokinetic properties of the drug, necessitating rigorous quality control measures during manufacturing .
Relevant data indicates that controlling storage conditions can help minimize dimer formation during manufacturing and storage processes .
Tenofovir Disoproxil Dimer primarily serves as a marker for quality control in pharmaceutical formulations containing Tenofovir. Understanding its formation helps in developing strategies to reduce impurities during production, thus enhancing drug efficacy and safety. Additionally, research into its properties may provide insights into improving formulation stability and bioavailability for antiviral therapies .
Molecular Identity: Tenofovir Disoproxil Dimer (C₃₉H₆₀N₁₀O₂₀P₂; MW 1050.9 g/mol) is a symmetric or asymmetric methylene-bridged heterodimer formed between two tenofovir disoproxil molecules [4] [6]. The International Union of Pure and Applied Chemistry (IUPAC) designates it as [(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid [4].
Structural Features:
Table 1: Key Molecular Properties of Tenofovir Disoproxil Dimer
Property | Value | |
---|---|---|
CAS Registry Number | 1093279-76-5 | |
Molecular Formula | C₃₉H₆₀N₁₀O₂₀P₂ | |
Molecular Weight | 1050.9 g/mol | |
Topological Polar Surface Area | 318 Ų | |
Synonyms | Tri-POC Tenofovir Dimer; TDF Impurity J/IP; Tenofovir Disoproxil Fumarate Impurity I | [4] [6] |
Formation Mechanism:
Critical Factors Influencing Dimerization:
Table 2: Degradation Products Identified Under Thermal Stress of TDF
Degradant Code | Structure | Relationship to Dimer | |
---|---|---|---|
DP-1 | Mono-POC Tenofovir | Dimer precursor | |
DP-2 | Tenofovir Disoproxil Dimer | Primary condensation product | |
DP-3 | Formaldehyde adducts | Dimerization intermediate | |
DP-4 | Asymmetric heterodimer | Variant with mono-POC tenofovir | [5] |
The dimer emerged as a critical impurity during stability studies of early TDF formulations following its FDA approval in 2001 [3] [7]. Key milestones include:
The dimer’s discovery underscored the inherent instability of bis-POC prodrug designs, driving innovations in salt selection (e.g., tenofovir alafenamide) and solid-state stabilization [10]. Its inclusion as "Impurity J" in pharmacopeial monographs reflects its significance in quality control [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3